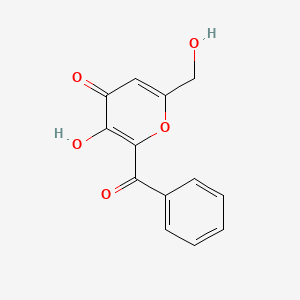
4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- is a heterocyclic organic compound that features a pyran ring fused with a benzoyl group, a hydroxy group, and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- can be achieved through several methods. One common approach involves the cyclization of diethylacetone dioxalate to form chelidonic acid, which is then decarboxylated to yield 4H-Pyran-4-one . Another method involves the reaction of 2-thioxonicotinonitrile with 2-thioxo-1,2-dihydroquinoxaline derivatives in the presence of chlorokojic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as mercuric sulfate or sulfuric acid can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyranones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, making it useful in cosmetic applications . The compound’s ability to form effective interactions with proteins and other biomolecules underlies its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Kojic Acid: 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one, known for its skin-lightening properties.
Ethyl Maltol: 2-Ethyl-3-hydroxy-4H-pyran-4-one, used as a flavor enhancer in the food industry.
Dihydroquercetin: 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, known for its antioxidant properties.
Uniqueness
4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoyl group enhances its potential as a bioactive molecule, distinguishing it from other similar compounds .
Propiedades
Número CAS |
33777-41-2 |
|---|---|
Fórmula molecular |
C13H10O5 |
Peso molecular |
246.21 g/mol |
Nombre IUPAC |
2-benzoyl-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
InChI |
InChI=1S/C13H10O5/c14-7-9-6-10(15)12(17)13(18-9)11(16)8-4-2-1-3-5-8/h1-6,14,17H,7H2 |
Clave InChI |
IEWFDZBYAUUDMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C(=O)C=C(O2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


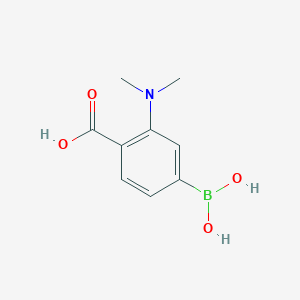
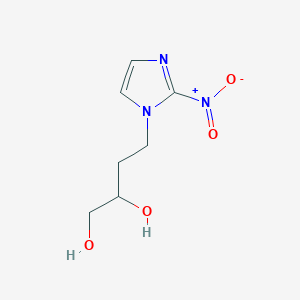
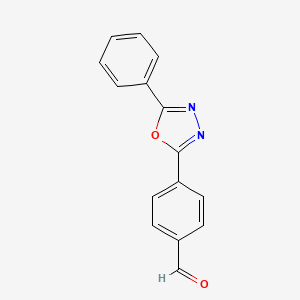

![(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate](/img/structure/B13995796.png)
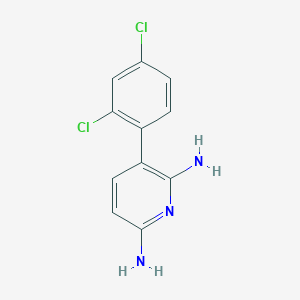
![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)
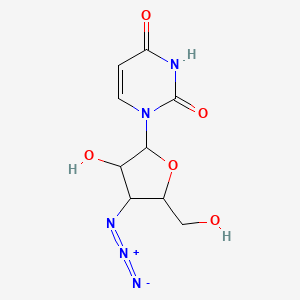
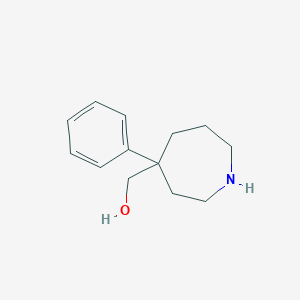
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B13995841.png)
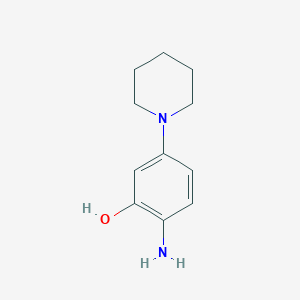

![5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)

